1-Bromo-3-cyclobutoxy-5-fluorobenzene
Overview
Description
1-Bromo-3-cyclobutoxy-5-fluorobenzene is an organic compound with the molecular formula C10H10BrFO. This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, and a cyclobutoxy group attached to a benzene ring. These structural features confer distinct physical and chemical properties, making it valuable for various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclobutoxy-5-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like dimethyl sulfoxide (DMSO), and reaction temperatures around 50-80°C.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the benzene ring.
Scientific Research Applications
1-Bromo-3-cyclobutoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Researchers use this compound to study the effects of fluorinated aromatic compounds on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-cyclobutoxy-5-fluorobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In coupling reactions, the compound forms biaryl structures through the formation of carbon-carbon bonds facilitated by palladium catalysts . These reactions involve complex molecular interactions and pathways that are studied to optimize reaction conditions and yields .
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but with a chlorine atom instead of a cyclobutoxy group.
1-Bromo-3-methoxy-5-fluorobenzene: Contains a methoxy group instead of a cyclobutoxy group.
Uniqueness: 1-Bromo-3-cyclobutoxy-5-fluorobenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-bromo-3-cyclobutyloxy-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQQLBGOMYSPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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